
Indirubin
Übersicht
Beschreibung
Indirubin is a chemical compound most often produced as a byproduct of bacterial metabolism. It is a structural isomer of indigo dye and is known for its distinctive red color. This compound has been used in traditional Chinese medicine for centuries, particularly in the treatment of inflammation and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indirubin can be synthesized through various methods. One notable method involves the reaction of indoles with molybdenum hexacarbonyl and cumyl peroxide, proceeding through an indoxyl intermediate to produce this compound . This process can be modulated by temperature to selectively produce this compound over indigo, especially when using electron-deficient or halogen-substituted indoles .
Industrial Production Methods: Industrial production of this compound often involves the Baeyer-Emmerling synthesis, which includes the base-catalyzed condensation of 3-indoxyl with isatin . This method is well-established and allows for the large-scale production of this compound.
Analyse Chemischer Reaktionen
Functionalization through Substituent Modification
Substituent position and electronic effects dictate reaction outcomes:
Temperature-Dependent Product Selectivity
Lower temperatures favor this compound over indigo during homodimerization:
Temperature | This compound:Indigo Ratio | Catalyst System |
---|---|---|
86°C | 1:2 | Mo(CO)₆ in t-BuOH |
60°C | 3:1 | Mo(CO)₆ in t-BuOH |
40°C | >20:1 | Mo(CO)₆ in t-BuOH |
Oxime Formation
This compound-3′-oxime derivatives are synthesized via:
-
Hydroxylamine treatment : Refluxing this compound with hydroxylamine in pyridine for 6 hours yields oximes (57–70% yields) .
-
Biological activity : Oximes like 6-bromothis compound-3′-oxime inhibit glycogen synthase kinase-3β, demonstrating therapeutic potential .
Click Chemistry Derivatives
Triazole-functionalized indirubins are synthesized via copper-catalyzed azide-alkyne cycloaddition:
-
Reaction scheme :
-
Yields : 56–70% for 15 new derivatives, confirmed by NMR and X-ray crystallography .
N-Glycosylation
This compound’s nitrogen atoms undergo glycosylation to enhance solubility:
-
Method : Aldol condensation of glycosylated isatins with indoxyl acetate .
-
Example : α-configured this compound-N-rhamnosides synthesized using 3-acetoxyindole (confirmed by X-ray) .
Photoswitching Isomerization
Dialkylated this compound derivatives exhibit reversible Z-to-E isomerization under red light:
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Cancer Treatment
Indirubin has been primarily studied for its anticancer properties . It exhibits potent inhibitory effects on various cancer cell lines through several mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : this compound acts as an ATP-competitive inhibitor of CDKs, which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Targeting Glycogen Synthase Kinase-3 Beta (GSK-3β) : The compound also inhibits GSK-3β, contributing to its antiproliferative effects. New derivatives have been developed to enhance selectivity and solubility, improving their therapeutic potential against cancers such as chronic myelogenous leukemia (CML) and solid tumors .
- Novel Derivatives : Research has led to the synthesis of various this compound derivatives that show improved pharmacokinetic properties and increased efficacy against different cancer types. For instance, 7-bromo-5′-carboxythis compound-3′-oxime demonstrates enhanced selectivity for DYRK kinases, implicated in neurodegenerative diseases and cancer .
Anti-inflammatory Properties
This compound's role in managing inflammatory conditions is another area of significant interest:
- Mechanism of Action : this compound has been shown to modulate inflammatory pathways by inhibiting NF-κB and STAT3 signaling, both of which are critical in inflammation and tumorigenesis. This makes it a candidate for treating chronic inflammatory diseases .
- Combination Therapies : Recent studies indicate that combining this compound with other therapeutic agents, such as umbilical cord mesenchymal stem cells, enhances its efficacy in treating psoriasis-like lesions in animal models . This combination therapy approach highlights the potential for this compound in regenerative medicine.
Pharmacokinetics and Delivery Systems
Despite its promising applications, this compound faces challenges related to its poor water solubility and bioavailability:
- Formulation Strategies : Innovative drug delivery systems such as self-microemulsifying drug delivery systems (SMEDDS) have been explored to enhance the oral bioavailability of this compound. These formulations aim to improve solubility and facilitate better absorption in the gastrointestinal tract .
Case Studies and Clinical Insights
Several studies have documented the clinical efficacy of this compound:
- A retrospective study indicated that patients with CML treated with this compound experienced significant improvements in hematological parameters .
- Another investigation highlighted the use of this compound derivatives in preclinical models, demonstrating their potential against various malignancies and inflammatory conditions .
Summary Table of this compound Applications
Wirkmechanismus
Indirubin exerts its effects primarily through the inhibition of CDKs and GSK3β. It binds to the ATP-binding site of these kinases, preventing their activity and thereby disrupting cell cycle progression . This mechanism is particularly effective in cancer cells, where uncontrolled cell division is a hallmark . This compound also affects various signaling pathways, including NF-κB, STAT3, TGF-β, and AhR, which are involved in inflammation and tumorigenesis .
Vergleich Mit ähnlichen Verbindungen
- Indigo
- Indirubin-3’-oxime
- This compound-5-sulphonic acid
- Staurosporine
- Flavopiridol
- Olomoucine
- Roscovitine
- Purvanalols
- Kenpaullone
- Alsterpaullone
This compound’s unique chemical structure and pharmacological properties make it a compound of significant interest in various fields of scientific research and industrial applications.
Biologische Aktivität
Indirubin, a bis-indole compound derived from the indigo plant, has garnered significant attention for its diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Derivatives
This compound is a stable red isomer of indigo, chemically classified as 3,2′-bisindole. Its structure has served as a template for synthesizing various derivatives with enhanced pharmacological properties. These derivatives often exhibit improved solubility and bioavailability, making them more effective in therapeutic contexts .
Anticancer Properties
This compound has been extensively studied for its anticancer effects across various cancer types. The primary mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : this compound inhibits cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β), leading to cell cycle arrest and reduced proliferation in cancer cells .
- Induction of Apoptosis : this compound promotes apoptosis in various cancer cell lines by modulating apoptotic pathways, including the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .
- Autophagy Activation : Recent studies have indicated that this compound induces autophagy in glioma cells, contributing to its anticancer effects. This is characterized by the formation of autophagosomes and increased levels of autophagy-related proteins .
The biological activity of this compound involves multiple signaling pathways:
- Cell Cycle Regulation : this compound's inhibition of CDKs leads to cell cycle arrest at the G0/G1 phase, effectively halting the proliferation of cancer cells .
- Apoptotic Pathways : this compound treatment results in increased cleavage of caspases and PARP, hallmark indicators of apoptosis. The induction of apoptosis was confirmed through Annexin V/PI staining techniques .
- GSK-3β Inhibition : As a potent inhibitor of GSK-3β, this compound activates the Wnt signaling pathway, which is crucial for maintaining pluripotency in stem cells and influencing differentiation processes .
Table 1: Summary of Research Findings on this compound's Anticancer Effects
Q & A
Basic Research Questions
Q. How can researchers identify indirubin's molecular targets in disease models, and what experimental designs are optimal for this purpose?
- Methodology : Use RNA sequencing (RNA-seq) to identify differentially expressed genes in disease models (e.g., psoriasis or glioblastoma) treated with this compound. Validate targets via protein interaction networks (e.g., STRING database) and enrichment analysis (GO/KEGG pathways) to pinpoint pathways like MAPK/STAT3 . Combine with molecular docking to predict binding affinities to kinases (e.g., GSK3β) and validate via kinase inhibition assays .
Q. What in vitro models are suitable for studying this compound's effects on hematopoietic stem cells (HSPCs) or leukemia stem cells (LSCs)?
- Methodology : Establish primary HSPC/LSC cultures from bone marrow or patient-derived samples. Use flow cytometry (CD34+/CD38- markers) to isolate populations. Treat with this compound (0.1–10 µM) and assess proliferation (CCK-8 assay), apoptosis (Annexin V/PI staining), and differentiation (colony-forming assays). Include pharmacological inhibitors (e.g., CHIR99021 for GSK3β) to isolate this compound-specific mechanisms .
Q. Which analytical methods are most reliable for quantifying this compound purity and stability in experimental formulations?
- Methodology : Employ HPLC with UV detection (λ = 280–290 nm) for quantification, validated via linear regression (e.g., y = 1471.28x - 52.68, r² ≥ 0.999). Use FTIR and Raman spectroscopy to confirm structural integrity and detect degradation products. Validate recovery rates (99–100% with RSD <1%) as per pharmacopeial guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's pro-apoptotic vs. immunomodulatory effects across cancer models?
- Methodology : Conduct dose-response studies (e.g., 1–50 µM) in context-specific models (e.g., lymphoma vs. glioblastoma). Use transcriptomics to compare gene expression profiles (e.g., Bcl-2/Bax ratios in DLBCL vs. STAT3 in glioblastoma). Validate via siRNA knockdown of conflicting pathways (e.g., NF-κB vs. TGF-β) .
Q. What strategies optimize this compound derivatives (e.g., 6’-bromothis compound acetoxime) for blood-brain barrier penetration in glioblastoma models?
- Methodology : Synthesize derivatives via oxime modification (pyridine reflux with hydroxylamine hydrochloride) . Assess logP values and BBB permeability using in vitro models (MDCK-MDR1 cells) and in vivo orthotopic xenografts. Monitor tumor growth via bioluminescence imaging and survival rates in mice .
Q. How do this compound's photophysical properties influence its bioactivity, and how can these be modulated for therapeutic applications?
- Methodology : Characterize derivatives (e.g., oxime-indirubin) using TDDFT calculations to predict absorption/emission spectra (e.g., 470–625 nm). Validate experimentally via fluorescence spectroscopy in solvents of varying polarity (e.g., dioxane vs. DMSO). Correlate photostability with anti-cancer activity in light-exposed vs. dark-treated cells .
Q. What experimental frameworks address this compound's dual role in enhancing apoptosis (e.g., DLBCL) and promoting regulatory T-cell expansion (e.g., ITP)?
- Methodology : Use co-culture systems (e.g., lymphoma cells + Tregs) to model immune-tumor interactions. Quantify apoptosis (flow cytometry for caspase-3 cleavage) and Treg expansion (Foxp3+/CD4+CD25+ staining). Blockade IL-10 or TGF-β to isolate this compound's immunomodulatory pathways .
Q. Methodological Considerations
- Data Contradiction Analysis : Compare this compound’s effects across cell lines (e.g., LY1 vs. LY8 lymphoma cells) using multivariate ANOVA to account for genetic heterogeneity. Meta-analyze published RNA-seq datasets (GEO/SRA) to identify context-dependent pathways .
- Dosage Optimization : Use pharmacokinetic modeling (e.g., NONMEM) to derive AUC/MIC ratios in preclinical models, ensuring therapeutic efficacy without off-target kinase inhibition .
Eigenschaften
IUPAC Name |
2-(2-hydroxy-1H-indol-3-yl)indol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNPCNGMHKCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026053, DTXSID501026052 | |
Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479-41-4, 397242-72-7, 906748-38-7 | |
Record name | Indirubin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoindirubin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indirubin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906748387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indirubin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12379 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indirubin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOINDIRUBIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | INDIRUBIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.